(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole

Catalog No.
S729665
CAS No.
33878-70-5
M.F
C5H9N5
M. Wt
139.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole

CAS Number

33878-70-5

Product Name

(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole

IUPAC Name

5-[(2S)-pyrrolidin-2-yl]-2H-tetrazole

Molecular Formula

C5H9N5

Molecular Weight

139.16 g/mol

InChI

InChI=1S/C5H9N5/c1-2-4(6-3-1)5-7-9-10-8-5/h4,6H,1-3H2,(H,7,8,9,10)/t4-/m0/s1

InChI Key

XUHYQIQIENDJER-BYPYZUCNSA-N

SMILES

C1CC(NC1)C2=NNN=N2

Canonical SMILES

C1CC(NC1)C2=NNN=N2

Isomeric SMILES

C1C[C@H](NC1)C2=NNN=N2

The exact mass of the compound (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole (CAS: 33878-70-5) is a highly efficient, bifunctional organocatalyst utilized primarily for asymmetric carbon-carbon and carbon-heteroatom bond formation. Structurally, it is an isostere of L-proline, where the carboxylic acid moiety is replaced by a tetrazole ring. This modification preserves the compound's ability to operate via enamine and iminium activation modes while significantly altering its physical and electronic properties. In industrial and advanced academic procurement, this specific tetrazole derivative is selected over standard amino acid catalysts to overcome baseline limitations related to poor organic solubility, sluggish turnover rates, and insufficient transition-state hydrogen bonding in sterically demanding asymmetric syntheses .

Substituting (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole with its cheaper, generic in-class counterpart, L-proline, frequently results in process failure during complex asymmetric syntheses. L-proline suffers from low solubility in lipophilic organic solvents (such as dichloromethane or toluene), often necessitating the use of highly polar solvents like DMSO or DMF, which can complicate downstream extraction and scale-up. Furthermore, in sterically hindered reactions—such as the construction of quaternary stereocenters—L-proline's higher pKa in organic media and smaller steric profile fail to adequately stabilize the transition state. This lack of stabilization leads to drastically reduced reaction rates and severe degradation of enantiomeric excess, rendering generic substitution unviable for high-precision target molecule synthesis [1].

Enhanced Solubility and Processability in Lipophilic Solvents

A primary procurement driver for (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole is its superior solubility profile compared to the L-proline baseline. While L-proline exhibits low solubility in lipophilic organic solvents, leading to heterogeneous reaction mixtures or necessitating polar aprotic solvents, the tetrazole isostere is highly soluble in solvents like dichloromethane and toluene. This increased lipophilicity allows for homogeneous catalysis, which directly translates to faster turnover rates and broader solvent compatibility during process scale-up[1].

Evidence DimensionCatalyst solubility and phase behavior in lipophilic solvents
Target Compound DataHighly soluble, enabling homogeneous catalysis in lipophilic media
Comparator Or BaselineL-proline (low solubility, often forms heterogeneous mixtures)
Quantified DifferenceTransition from heterogeneous to homogeneous catalytic conditions in non-polar solvents
ConditionsStandard organocatalytic solvent screening (e.g., DCM, toluene)

Homogeneous solubility in standard organic solvents simplifies process engineering, improves reaction kinetics, and avoids the use of difficult-to-remove polar solvents like DMSO.

Superior Enantiocontrol and Reduced Loading in Quaternary Amination

In the direct catalytic asymmetric amination required to synthesize the quaternary stereocenter of the LFA-1 antagonist BIRT-377, (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole demonstrated massive quantitative advantages over L-proline. The tetrazole catalyst achieved 80% enantiomeric excess (ee) and a 95% yield using only a 15 mol% catalyst loading. In direct contrast, L-proline required double the loading (30 mol%) and a 5-day reaction time, yet only delivered a 44% ee. The tetrazole derivative's increased steric bulk and optimized hydrogen-bonding capabilities are critical for stabilizing the challenging cis/trans enamine intermediates [1].

Evidence DimensionEnantiomeric excess (ee) and required catalyst loading
Target Compound Data80% ee at 15 mol% loading (95% yield)
Comparator Or BaselineL-proline (44% ee at 30 mol% loading, 90% yield)
Quantified Difference+36% absolute increase in ee and a 50% reduction in required catalyst loading
ConditionsAmination of alpha-branched aldehydes in CH3CN at room temperature

For high-value pharmaceutical intermediates, the ability to double enantiopurity while halving catalyst loading directly dictates the commercial viability of the synthetic route.

Yield Optimization in Low-Temperature Cross-Aldol Reactions

(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole provides superior chemical yields in sterically demanding cross-aldol reactions, particularly when low temperatures are required to maximize stereocontrol. In the cross-aldol reaction of 1-phenyl-1,2-propanedione with acetone, L-proline afforded the product in only 51% yield (80% ee) at -15 °C. Conversely, the tetrazole catalyst allowed the reaction to proceed at an even lower temperature (-35 °C) while drastically improving the yield to 89% (83% ee). This demonstrates the tetrazole's higher intrinsic reactivity, enabling efficient turnover under thermal conditions where proline becomes sluggish [1].

Evidence DimensionChemical yield at sub-zero temperatures
Target Compound Data89% yield (at -35 °C)
Comparator Or BaselineL-proline (51% yield at -15 °C)
Quantified Difference+38% absolute increase in yield despite a 20 °C drop in reaction temperature
ConditionsCross-aldol reaction of 1-phenyl-1,2-propanedione and acetone

Procurement of the tetrazole catalyst allows chemists to utilize lower reaction temperatures to lock in stereochemistry without suffering the severe yield penalties associated with standard proline.

pKa-Driven Reactivity and Transition State Stabilization

The enhanced reactivity of (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole in organic media is quantitatively linked to its acidity. In DMSO, L-proline has a pKa of approximately 12, whereas the tetrazole isostere has a pKa of approximately 8. This four-order-of-magnitude increase in acidity in organic solvents ensures more efficient proton transfer during enamine formation and provides stronger hydrogen-bond donation to electrophilic substrates in the transition state, directly accelerating reaction rates compared to the less acidic carboxylate group of proline [1].

Evidence DimensionBrønsted acidity (pKa) in organic solvent
Target Compound DatapKa ~ 8
Comparator Or BaselineL-proline (pKa ~ 12)
Quantified Difference~4 orders of magnitude more acidic in DMSO
ConditionspKa measurement in DMSO

The optimized pKa profile ensures faster catalytic turnover and tighter transition-state organization, making it the required choice for unreactive or sterically hindered substrates.

Asymmetric Synthesis of Quaternary Stereocenters in API Manufacturing

Directly following from its superior performance in asymmetric amination (yielding 80% ee vs. proline's 44% ee), this catalyst is the premier choice for constructing amino-substituted quaternary carbon centers. It is specifically recommended for the synthesis of complex pharmaceutical intermediates, such as LFA-1 antagonists, where standard amino acid catalysts fail to provide sufficient transition-state stabilization [1].

Homogeneous Organocatalysis in Lipophilic Solvent Systems

Because the tetrazole ring confers significantly higher solubility in solvents like dichloromethane and toluene compared to L-proline, this compound should be procured for processes that cannot tolerate highly polar solvents (e.g., DMSO or DMF). It is ideal for scale-up workflows where homogeneous catalysis is required to ensure reproducible reaction kinetics and simplified downstream organic extraction [2].

Low-Temperature Asymmetric Cross-Aldol Reactions

Leveraging its ability to maintain high turnover rates at sub-zero temperatures (achieving 89% yield at -35 °C), this catalyst is highly recommended for sensitive cross-aldol reactions. It is the optimal selection when substrates require depressed temperatures to maximize diastereomeric and enantiomeric excess, a regime where traditional proline catalysts suffer severe yield degradation [3].

XLogP3

-0.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole

Dates

Last modified: 08-15-2023

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